molecular formula C11H12N4O B8592178 4-Amino-1-benzyl-5-imidazolecarboxamide

4-Amino-1-benzyl-5-imidazolecarboxamide

Cat. No. B8592178
M. Wt: 216.24 g/mol
InChI Key: JXMZBRXAVDDAQG-UHFFFAOYSA-N
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Patent
US06310070B1

Procedure details

9.12 g (30 mol) of 4-benzylideneamino-1-benzyl-5-imidazolecarboxamide obtained was dissolved in 135 ml of tetrahydrofuran. After the addition of 15 ml of concentrated hydrochloric acid, the mixture was stirred at room temperature for two hours. The precipitate obtained was separated by filtration and washed with tetrahydrofuran to obtain 7.26 g of 4-amino-1-benzyl-5-imidazolecarboxamide hydrochloride. 7.26 g of the 4-amino-1-benzyl-5-imidazole carboxamide hydrochloride obtained was dissolved in a mixed solvent of 100 ml of methyl alcohol and 80 ml of distilled water. After the addition of 7.5 ml of 4 N aqueous solution of sodium hydroxide, the mixture was stirred at room temperature for one hour. Methanol was evaporated and the resulting precipitate separated by filtration was washed with distilled water and ethanol to obtain 5.85 g of the title compound (yield 90%) (2 steps).
Name
4-amino-1-benzyl-5-imidazole carboxamide hydrochloride
Quantity
7.26 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:4]=[CH:5][N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]=1[C:8]([NH2:10])=[O:9].[OH-].[Na+]>CO.O>[NH2:2][C:3]1[N:4]=[CH:5][N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]=1[C:8]([NH2:10])=[O:9] |f:0.1,2.3|

Inputs

Step One
Name
4-amino-1-benzyl-5-imidazole carboxamide hydrochloride
Quantity
7.26 g
Type
reactant
Smiles
Cl.NC=1N=CN(C1C(=O)N)CC1=CC=CC=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting precipitate separated by filtration
WASH
Type
WASH
Details
was washed with distilled water and ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1N=CN(C1C(=O)N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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